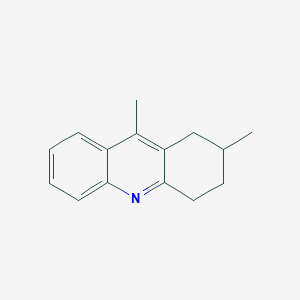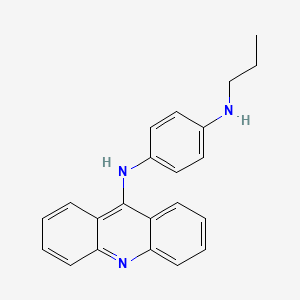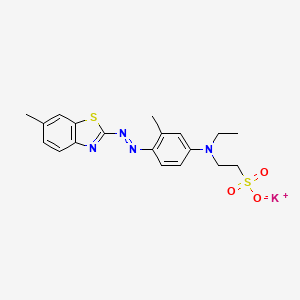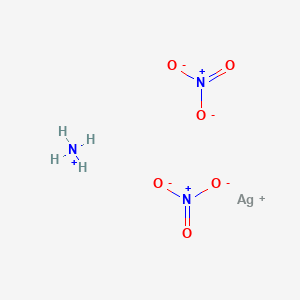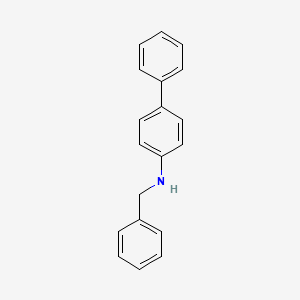
1H-Benzimidazolesulfonic acid, 2-heptadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazolesulfonic acid, 2-heptadecyl- is a chemical compound with the molecular formula C24H40N2O3S and a molecular weight of 436.7 g/mol. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a long heptadecyl chain attached to the benzimidazole ring, along with a sulfonic acid group. This unique structure imparts specific chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Heptadecyl Chain: The heptadecyl chain is introduced through alkylation reactions, where the benzimidazole core is reacted with heptadecyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is purified through techniques like recrystallization or chromatography to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazolesulfonic acid, 2-heptadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1H-Benzimidazolesulfonic acid, 2-heptadecyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activities.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1H-Benzimidazolesulfonic acid, 2-heptadecyl- can be compared with other similar compounds, such as:
1H-Benzimidazolesulfonic acid, 2-octadecyl-: Similar structure but with an octadecyl chain instead of a heptadecyl chain.
1H-Benzimidazolesulfonic acid, 2-hexadecyl-: Similar structure but with a hexadecyl chain.
1H-Benzimidazolesulfonic acid, 2-dodecyl-: Similar structure but with a dodecyl chain.
The uniqueness of 1H-Benzimidazolesulfonic acid, 2-heptadecyl- lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and applications.
Propiedades
| 68228-08-0 | |
Fórmula molecular |
C24H40N2O3S |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
2-heptadecyl-1H-benzimidazole-4-sulfonic acid |
InChI |
InChI=1S/C24H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25-21-18-17-19-22(24(21)26-23)30(27,28)29/h17-19H,2-16,20H2,1H3,(H,25,26)(H,27,28,29) |
Clave InChI |
IYPGVIQTKUUMCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1)C=CC=C2S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


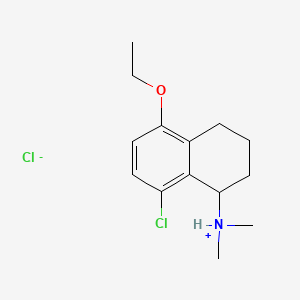
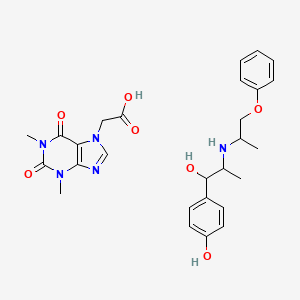

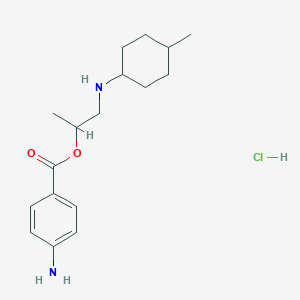
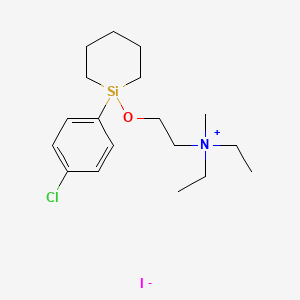
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
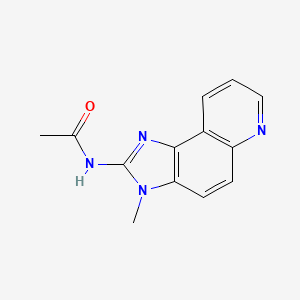
![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)

